
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple amino acids in its structure suggests that it may exhibit unique biochemical properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- typically involves the stepwise coupling of individual amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or LPPS techniques. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advances in biotechnological methods, such as recombinant DNA technology, may also be employed to produce this compound in microbial systems, offering a more sustainable and scalable approach.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine and lysine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of phenylalanine can lead to the formation of phenylpyruvate.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alanyl-L-phenylalanine
- L-Phenylalanyl-L-phenylalanine
- L-Isoleucyl-L-phenylalanine
Uniqueness
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biochemical pathways and developing targeted therapeutic agents.
Eigenschaften
CAS-Nummer |
532436-04-7 |
|---|---|
Molekularformel |
C33H48N6O6 |
Molekulargewicht |
624.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H48N6O6/c1-4-21(2)28(39-30(41)25(17-11-12-18-34)36-29(40)22(3)35)32(43)37-26(19-23-13-7-5-8-14-23)31(42)38-27(33(44)45)20-24-15-9-6-10-16-24/h5-10,13-16,21-22,25-28H,4,11-12,17-20,34-35H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)(H,39,41)(H,44,45)/t21-,22-,25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
ROSLNRMXNOGAIT-XGSSJENOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)
![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
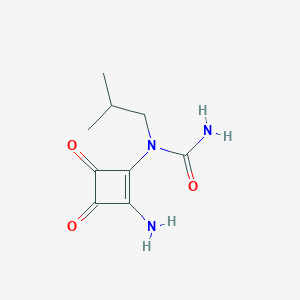
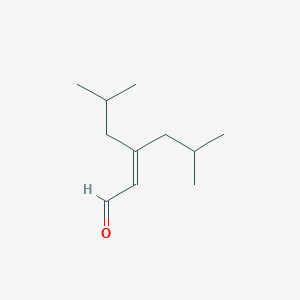
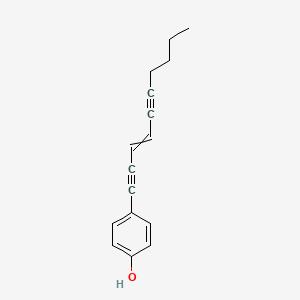
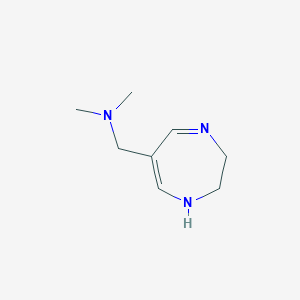
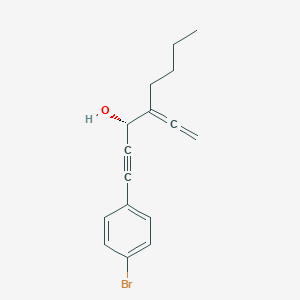
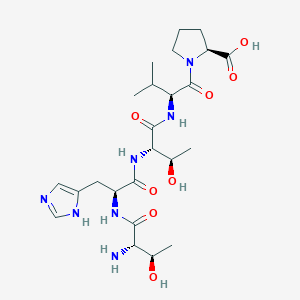
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
